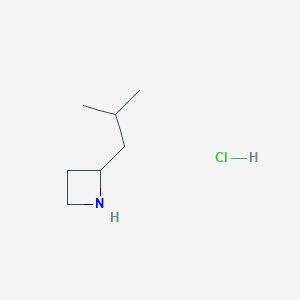![molecular formula C16H11ClN4O4 B2474897 [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate CAS No. 876939-87-6](/img/structure/B2474897.png)
[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C16H11ClN4O4 and its molecular weight is 358.74. The purity is usually 95%.
BenchChem offers high-quality [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of New Derivatives
Compounds with a 5-phenyl-1,3,4-oxadiazole structure can be used to synthesize new derivatives. For example, derivatives of 5-phenyl-1,3,4-oxadiazole substituted at position 2 with (bromomethyl)phenyl or bromoalkyl groups were obtained via microwave-assisted cyclodehydration of unsymmetrical N,N′-diacylhydrazines .
Biological Activity
1,3,4-oxadiazoles, which are part of the compound’s structure, have been found to exhibit high biological activity and good stability . They have been studied for their anti-inflammatory, analgesic, anticancer, antibacterial, antifungal, antiviral, and blood-pressure-lowering effects .
Agriculture
Oxadiazoles are also successfully used in agriculture as herbicides, insecticides, and plant protection agents against bacteria, viruses, and fungi .
Materials Science
In materials science, compounds of this type are used in the production of blowing agents, heat-resistant polymers, and anti-corrosion agents .
Electronics
Conjugated macrocyclic arrangements containing a 1,3,4-oxadiazole core exhibit interesting electron-transfer or luminescent properties and are applied in the production of different types of conducting systems including laser dyes, scintillators, optical brighteners, or organic light-emitting diodes .
Antimicrobial Activity
Several reviews have been published on 1,3,4-oxadiazole derivatives, methods of their synthesis, and applications as pharmacological agents such as antimicrobial agents .
Anticancer Drug Development
The pharmacological effect of 3,4-dihydropyrimidinones (DHPMs) has been widely investigated, mainly focusing on anticancer drug development .
Synthesis of Highly Functionalized Heterocycles
The Biginelli reaction is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) and constitutes a rapid and easy synthesis of highly functionalized heterocycles .
Mechanism of Action
Target of Action
The primary targets of [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate are currently unknown. Oxadiazole derivatives have been found to possess various biological activities , suggesting that they may interact with multiple targets
Mode of Action
Oxadiazole derivatives have been shown to interact with their targets in a variety of ways . The compound’s interaction with its targets could lead to changes in cellular processes, but more research is needed to elucidate these mechanisms.
Biochemical Pathways
Oxadiazole derivatives have been found to exhibit a range of biological activities , suggesting that they may affect multiple pathways
Result of Action
Given the diverse biological activities of oxadiazole derivatives , this compound could potentially have a wide range of effects. More research is needed to determine these effects.
properties
IUPAC Name |
[2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O4/c17-12-7-6-11(8-18-12)15(23)24-9-13(22)19-16-21-20-14(25-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJGOADEOFRLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2474816.png)
![3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(4-nitrophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2474817.png)

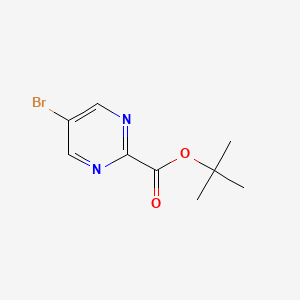
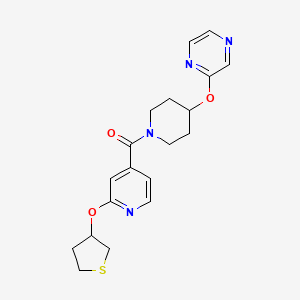
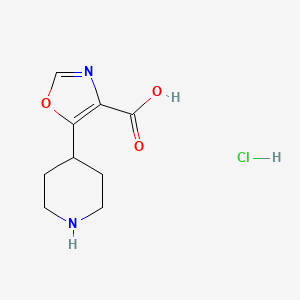
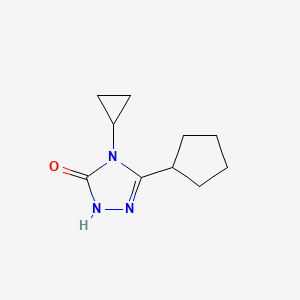


![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2474832.png)


